Calaxin

Catalog No.
S624505
CAS No.
30412-86-3
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calaxin

CAS Number

30412-86-3

Product Name

Calaxin

IUPAC Name

[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16+,19-/m1/s1

InChI Key

RYBHZNMPMHOBAR-IRNKKCRZSA-N

SMILES

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Description

Calaxin is a sesquiterpenoid.
Calaxin is a natural product found in Sclerocarpus sessilifolius, Heliomeris obscura, and Dendroviguiera eriophora with data available.

Calaxin is a calcium-binding protein belonging to the neuronal calcium sensor family, primarily identified in the ascidian Ciona intestinalis. It plays a crucial role in regulating flagellar motility and sperm chemotaxis by interacting with outer arm dynein, a motor protein essential for ciliary and flagellar movement. Calaxin has three EF-hand motifs that bind calcium ions, which induce conformational changes necessary for its function in motility regulation. The structural dynamics of Calaxin are vital for its role in the docking and stabilization of dynein on the axoneme, the structural core of cilia and flagella .

Calaxin undergoes several biochemical interactions that are influenced by calcium binding. The binding of calcium ions to the EF-hand domains leads to conformational changes that enable Calaxin to stabilize outer arm dynein. These interactions are crucial for the modulation of dynein activity during flagellar movement. The absence of calcium binding results in impaired flagellar waveforms, highlighting the importance of this ion in Calaxin's functionality .

Calaxin is primarily involved in the regulation of flagellar motility through its interaction with outer arm dynein. It stabilizes dynein at the axoneme, facilitating effective ciliary beating necessary for sperm motility. Experimental studies have demonstrated that Calaxin's function is calcium-dependent; when calcium levels fluctuate, Calaxin modulates dynein activity to generate asymmetric flagellar waves essential for chemotaxis . Knockout studies in zebrafish have shown that loss of Calaxin leads to defects in ciliary motion and abnormal sperm behavior, emphasizing its critical role in reproductive biology .

The synthesis of Calaxin involves recombinant DNA technology, where the gene encoding Calaxin is cloned into an expression vector and introduced into host cells (such as bacteria or yeast) for protein expression. Following expression, purification techniques such as affinity chromatography are employed to isolate Calaxin from other cellular proteins. This process allows for the production of functional Calaxin suitable for biochemical assays and structural studies .

Calaxin has significant implications in biomedical research, particularly concerning motility disorders related to ciliary dysfunction. Its role in sperm chemotaxis makes it a target for studies aimed at understanding fertility mechanisms. Additionally, insights into Calaxin's function may inform therapeutic strategies for conditions caused by ciliary dyskinesia, which can lead to respiratory issues and infertility . Furthermore, its unique properties as a calcium sensor make it a valuable model for studying calcium signaling pathways in various biological contexts.

Research has focused on the interactions between Calaxin and other proteins involved in ciliary function. Studies reveal that Calaxin stabilizes outer arm dyneins through direct binding and contributes to the assembly of dynein docking complexes. Interaction assays using recombinant Calaxin have demonstrated its ability to rescue dynein stability in mutant models lacking functional Calaxin, underscoring its pivotal role in maintaining ciliary integrity during motility .

Several compounds share structural similarities or functional roles with Calaxin. Below is a comparison highlighting their uniqueness:

CompoundSimilarity to CalaxinUnique Features
CalmodulinCalcium-binding proteinRegulates various enzymes and cellular processes
S100 ProteinsCalcium-binding proteinsInvolved in diverse intracellular signaling pathways
Troponin CCalcium sensor in muscle contractionSpecific to muscle tissue regulation
Neuronal Calcium Sensor 1Calcium-binding proteinPlays roles in neurotransmitter release

Calaxin is unique due to its specific involvement in regulating flagellar motility through outer arm dyneins, distinguishing it from other calcium-binding proteins that may have broader or different biological functions . Its specialized role as a calcium-dependent regulator of ciliary movement emphasizes its significance within the neuronal calcium sensor family.

Calaxin, a sesquiterpenoid first identified in plants of the Asteraceae family, has garnered attention for its structural complexity and biological relevance. Initial reports of its isolation trace back to species such as Sclerocarpus sessilifolius, Heliomeris obscura, and Dendroviguiera eriophora . The compound was later characterized in Calea pinnatifida, where it was isolated alongside derivatives like 11,13-dihydroxy-calaxin, demonstrating its prevalence in medicinal plants . Its discovery emerged from phytochemical studies targeting bioactive secondary metabolites in traditional medicinal species, particularly those used for antiparasitic applications .

The structural elucidation of calaxin was achieved through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which revealed its furanoheliangolide skeleton—a subclass of sesquiterpene lactones known for their biological activities . The compound’s CAS registry number (30412-86-3) and molecular formula (C₁₉H₂₀O₆) were established early, solidifying its identity in chemical databases .

Nomenclature and Classification

Calaxin belongs to the sesquiterpenoid class, specifically categorized as a furanoheliangolide due to its fused furan and lactone rings (Table 1). Its IUPAC name, [(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate, reflects its intricate bicyclic framework and ester functional groups .

PropertyDetail
Molecular FormulaC₁₉H₂₀O₆
Molecular Weight344.36 g/mol
ClassificationSesquiterpenoid (furanoheliangolide subtype)
IUPAC Name[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate
Key Functional Groupsα,β-unsaturated lactone, ester, exocyclic methylene

The compound’s stereochemistry, including its four chiral centers and Z-configuration at the exocyclic double bond, contributes to its biological activity and stability .

Significance in Natural Product Chemistry

Calaxin exemplifies the ecological and pharmacological importance of sesquiterpenoids. As a secondary metabolite, it likely plays a defensive role in plants against herbivores and pathogens . Its structural similarity to other bioactive furanoheliangolides, such as parthenolide, underscores its potential in drug discovery .

Key Research Findings:

  • Antiprotozoal Activity: 11,13-dihydroxy-calaxin, a derivative, exhibits potent activity against Leishmania amazonensis (IC₅₀ = 8.30 µM) and Trypanosoma cruzi (IC₅₀ = 5.27 µM), highlighting its promise as a lead compound for neglected tropical diseases .
  • Biosynthetic Relevance: Calaxin’s tricyclic骨架 is synthesized via the mevalonate pathway, with cyclization steps mediated by terpene synthases—a process shared with other medicinally relevant sesquiterpenes .
  • Structural Diversity: Modifications such as hydroxylation at C-11 and C-13 enhance solubility and target affinity, illustrating how natural derivatives expand therapeutic potential .

Table 2: Natural Sources of Calaxin and Derivatives

Plant SpeciesFamilyBioactive DerivativeReported Activity
Calea pinnatifidaAsteraceae11,13-dihydroxy-calaxinAntileishmanial, trypanocidal
Sclerocarpus sessilifoliusAsteraceaeCalaxinNot fully characterized
Dendroviguiera eriophoraAsteraceaeCalaxinEcological defense

Molecular Structure and Formula

Calaxin is a sesquiterpenoid compound with the molecular formula C₁₉H₂₀O₆ [3] [8]. The compound possesses a complex tricyclic structure characterized by a dioxatricyclo[9.2.1.0⁴,⁸]tetradeca framework with multiple functional groups [3] [5]. The systematic International Union of Pure and Applied Chemistry name for calaxin is [(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate [3] [8].

The molecular architecture of calaxin features a unique bicyclic lactone core with an attached methacrylate ester group [3] [5]. The compound contains multiple oxygen-containing functional groups, including two lactone carbonyls, two ether linkages within the tricyclic framework, and an ester linkage connecting the methacrylate moiety [3]. The presence of a methylidene group at position 7 and methyl substituents at positions 2 and 11 contribute to the structural complexity of this natural product [5] [12].

Structural FeatureDescriptionPosition
Tricyclic FrameworkDioxatricyclo[9.2.1.0⁴,⁸]tetradeca coreCentral structure
Lactone GroupsTwo carbonyl-containing ringsPositions 6, 12
Ether LinkagesOxygen bridges in frameworkPositions 5, 14
Methacrylate Ester2-methylprop-2-enoate groupPosition 9
Methylidene GroupExocyclic double bondPosition 7
Methyl SubstituentsAlkyl side chainsPositions 2, 11

Stereochemical Configuration

Calaxin exhibits significant stereochemical complexity with multiple chiral centers and defined geometric configurations [3] [5]. The compound contains four defined atom stereocenters and one defined bond stereocenter, resulting in a specific three-dimensional arrangement that is crucial for its biological activity [3].

The absolute configuration of calaxin is designated as (2Z,4R,8R,9R,11R), indicating the spatial arrangement of substituents around each stereogenic center [3] [5]. The Z-configuration at position 2 refers to the geometric arrangement of the double bond within the tricyclic core structure [5] [12]. The R-configurations at positions 4, 8, 9, and 11 represent the absolute stereochemistry at these chiral centers according to the Cahn-Ingold-Prelog priority rules [3].

StereocenterConfigurationTypeStructural Significance
C2ZGeometricDouble bond geometry in core
C4RAbsoluteTricyclic framework stereocenter
C8RAbsoluteTricyclic framework stereocenter
C9RAbsoluteEster attachment point
C11RAbsoluteMethyl substitution site

The stereochemical integrity of calaxin is maintained through the rigid tricyclic framework, which restricts conformational flexibility and preserves the spatial relationships between functional groups [3] [5]. This stereochemical arrangement is essential for the compound's recognition by biological targets and its overall chemical stability [12].

Physical and Chemical Properties

Calaxin exhibits distinctive physical and chemical properties that reflect its sesquiterpenoid nature and complex molecular architecture [3]. The compound has a molecular weight of 344.4 grams per mole and is classified under the Chemical Abstracts Service registry number 30412-86-3 [3] [5].

The lipophilicity of calaxin is characterized by a calculated logarithmic partition coefficient (XLogP3-AA) of 2.2, indicating moderate hydrophobic character [3]. This property suggests that the compound has balanced solubility characteristics between aqueous and organic phases [3]. The topological polar surface area of calaxin is 78.9 square angstroms, which falls within the range typical for bioactive natural products [3].

PropertyValueMethod/Source
Molecular Weight344.4 g/molComputational analysis [3]
Exact Mass344.12598835 DaMass spectrometry [3]
Hydrogen Bond Donors0Structural analysis [3]
Hydrogen Bond Acceptors6Structural analysis [3]
Rotatable Bonds3Conformational analysis [3]
Heavy Atom Count25Molecular composition [3]
Complexity Index771Computational assessment [3]
Formal Charge0Electronic structure [3]

The absence of hydrogen bond donors in calaxin's structure is notable, as all oxygen atoms are involved in either carbonyl or ether functionalities [3]. Conversely, the six hydrogen bond acceptors correspond to the oxygen atoms in the lactone carbonyls, ether linkages, and ester group [3]. The relatively low number of rotatable bonds (3) reflects the rigid nature of the tricyclic core structure [3].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy has been employed to characterize calaxin and related calcium-binding proteins, providing detailed structural information [13]. In studies of calaxin proteins, ¹⁵N-labeled samples have been utilized for backbone resonance assignment experiments [13]. The nuclear magnetic resonance analysis revealed that calaxin proteins undergo significant conformational changes upon calcium binding, which can be monitored through chemical shift perturbations [13].

The nuclear magnetic resonance spectroscopic investigation of calaxin proteins demonstrated the presence of multiple calcium-binding sites, with binding occurring in the slow exchange regime at the nuclear magnetic resonance chemical shift timescale [13]. Experiments utilizing ¹⁵N chemical exchange saturation transfer and ¹⁵N R₂ dispersion allowed determination of calcium dissociation rates of approximately 30 inverse seconds [13]. The cooperative nature of calcium binding was revealed through sigmoidal nuclear magnetic resonance titration curves, indicating Hill coefficients near 2.9 [13].

Nuclear Magnetic Resonance ParameterValueExperimental Condition
Chemical Exchange RegimeSlowCalcium binding studies [13]
Calcium Dissociation Rate~30 s⁻¹¹⁵N relaxation dispersion [13]
Hill Coefficient2.9Cooperative binding analysis [13]
Assigned Chemical ShiftsBMRB: 27787Backbone resonances [13]

Mass Spectrometry Profile

Mass spectrometry analysis of calaxin has provided definitive molecular weight determination and fragmentation patterns [17]. The compound exhibits characteristic fragmentation behavior under electrospray ionization conditions, with formation of protonated molecular ions [M+H]⁺ and sodium adducts [M+Na]⁺ [17]. Tandem mass spectrometry experiments have revealed specific fragmentation pathways that reflect the structural features of the tricyclic framework [17].

The mass spectrometric behavior of calaxin-related compounds has been extensively studied using electrospray ionization mass spectrometry [17]. The presence of multiple functional groups in calaxin allows for various ionization pathways, including protonation at oxygen sites and metal coordination [17]. Collision-induced dissociation experiments provide information about the relative stability of different structural regions within the molecule [17].

Mass Spectrometry FeatureObservationStructural Correlation
Molecular Ion Peak[M+H]⁺ at m/z 345.4Protonated molecule [17]
Sodium Adduct[M+Na]⁺ at m/z 367.4Metal coordination [17]
Base PeakVariableFragmentation dependent [17]
Fragmentation PatternRing-opening pathwaysLactone stability [17]

X-ray Crystallography Studies

X-ray crystallography investigations of calaxin proteins have yielded high-resolution structural information [9] [18]. Crystal structures have been determined for both calcium-bound and magnesium-bound forms of calaxin, revealing conformational differences between these states [18]. The calcium-bound structure was resolved to 1.85 angstrom resolution, while the magnesium-bound form achieved 2.64 angstrom resolution [18].

The crystallographic analysis revealed that calaxin adopts two distinct conformational states: an open configuration and a closed configuration [18] [22]. In the calcium-bound form, the protein exhibits different conformations between two molecules in the asymmetric unit, with one molecule in the open state and the other in the closed state [18]. The root mean square deviation between the calcium-bound and magnesium-bound forms is 0.516 angstroms, indicating structural similarity with subtle but important differences [18].

Small-angle X-ray scattering experiments complemented the crystallographic studies by providing information about the conformational equilibrium in solution [18]. The scattering data indicated that calcium-bound calaxin adopts closed and open states with abundance ratios of 18% and 82%, respectively [18]. In contrast, magnesium-bound calaxin exists predominantly in the open state (100%) [18].

Crystallographic ParameterCalcium-Bound FormMagnesium-Bound Form
Resolution1.85 Å2.64 Å
Wavelength1.600 Å1.000 Å
Conformational StatesOpen and ClosedPredominantly Open
Root Mean Square Deviation0.516 Å (between forms)Reference structure
Solution State Distribution18% Closed, 82% Open100% Open

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

344.12598835 g/mol

Monoisotopic Mass

344.12598835 g/mol

Heavy Atom Count

25

Wikipedia

Calaxin

Dates

Modify: 2024-02-18

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